molecular formula C15H24ClNO B2543564 3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1050509-62-0

3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride

Cat. No.: B2543564
CAS No.: 1050509-62-0
M. Wt: 269.81
InChI Key: IMYQIKBLVJTDJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 3-phenylpropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications .

Properties

IUPAC Name

3-(3-phenylpropoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-6-14(7-3-1)9-5-11-17-13-15-8-4-10-16-12-15;/h1-3,6-7,15-16H,4-5,8-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYQIKBLVJTDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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